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Compound of Interest

Compound Name:
5-Fluorothiophene-2-carbonyl

chloride

CAS No.: 207849-74-9

Cat. No.: B1627671 Get Quote

5-Fluorothiophene-2-carbonyl chloride stands as a highly reactive and valuable intermediate

in the synthesis of complex organic molecules. As a derivative of thiophene, a privileged

scaffold in medicinal chemistry, its structure is of significant interest to researchers in drug

discovery and materials science.[1] The presence of the acyl chloride functional group

designates it as a powerful acylating agent, while the fluorine atom at the 5-position modulates

the electronic properties of the thiophene ring, influencing its reactivity and the properties of its

downstream derivatives.

This guide provides a comprehensive analysis of the chemical properties, synthesis, and

reactivity of 5-Fluorothiophene-2-carbonyl chloride. While direct experimental data for this

specific molecule is sparse in the literature, this document leverages established chemical

principles, data from its immediate precursor, and validated protocols for analogous

compounds to offer a robust and scientifically grounded resource. We will explore the causality

behind its synthesis, the mechanisms of its characteristic reactions, and provide actionable

protocols for its use in the laboratory.

Physicochemical and Spectroscopic Profile
Precise experimental data for 5-Fluorothiophene-2-carbonyl chloride is not widely published.

However, we can define its basic molecular properties and predict its spectroscopic
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characteristics based on its structure and data from its precursor, 5-fluorothiophene-2-

carboxylic acid.[2]

Molecular Properties
The fundamental properties of the molecule are summarized in the table below. Calculated

values are derived from the molecular formula, while physical properties are noted as

unavailable from the surveyed literature, a critical piece of information for any researcher

planning to handle this compound.

Property Value Source / Method

Molecular Formula C₅H₂ClFOS Calculation

Molecular Weight 164.58 g/mol Calculation

Appearance Data not available -

Melting Point Data not available -

Boiling Point Data not available -

Density Data not available -

Predicted Spectroscopic Data
The expected spectroscopic signatures are crucial for reaction monitoring and product

confirmation.

¹H NMR: The spectrum is expected to show two doublets in the aromatic region,

corresponding to the two protons on the thiophene ring. Based on the spectrum of the

carboxylic acid precursor (δ 7.47 (t, 1H, J=4 Hz), 6.84 (dd, 1H, J=2, 4 Hz) in d₆-DMSO), the

proton at the 3-position will likely appear further downfield than the proton at the 4-position,

both showing coupling to each other and to the fluorine atom.[2]

¹³C NMR: The carbonyl carbon is expected to be the most downfield signal, typically in the

range of 160-170 ppm for acyl chlorides. The carbon atoms of the thiophene ring will appear

in the aromatic region, with the carbon bonded to fluorine (C5) showing a large one-bond C-

F coupling constant.
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¹⁹F NMR: A single resonance is expected, coupled to the proton at the 4-position of the

thiophene ring.

Infrared (IR) Spectroscopy: A strong, characteristic carbonyl (C=O) stretching absorption is

predicted at a high wavenumber, typically >1750 cm⁻¹, which is characteristic of reactive acyl

chlorides.[3]

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) at m/z

≈ 164 and a characteristic M+2 peak with approximately one-third the intensity due to the

³⁷Cl isotope. A prominent fragment would correspond to the loss of the chlorine radical (M-

35).

Synthesis Pathway and Mechanistic Rationale
The most logical and efficient synthesis of 5-Fluorothiophene-2-carbonyl chloride involves

the chlorination of its corresponding carboxylic acid. This precursor, 5-fluorothiophene-2-

carboxylic acid, is accessible via a robust, high-yield synthetic route.[2][4]

Synthesis of the Precursor: 5-Fluorothiophene-2-
carboxylic acid
The synthesis begins with the fluorodenitration of commercially available 5-nitrothiophene-2-

carbonitrile, followed by hydrolysis. This method advantageously avoids the use of hazardous

fluorinating agents like perchloryl fluoride.[2]

Protocol 1: Synthesis of 5-Fluorothiophene-2-carboxylic acid[2]

Step 1: Synthesis of 5-Fluorothiophene-2-carbonitrile

Combine 5-nitrothiophene-2-carbonitrile (10.0 g, 64.9 mmol), spray-dried potassium

fluoride (18.9 g, 323.6 mmol), tetraphenylphosphonium bromide (2.5 g, 6.0 mmol), and

phthaloyl dichloride (9.5 mL, 66.0 mmol) in sulfolane (200 mL).

Heat the mixture to 180°C and maintain for 2 hours.

Cool the mixture, pour it into water, and extract with diethyl ether.
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Wash the combined organic extracts successively with 1N NaOH, water, and brine.

Dry the organic layer over MgSO₄, concentrate in vacuo, and purify by flash

chromatography (silica gel, diethyl ether/pentane 1:2) to yield the nitrile intermediate.

Step 2: Hydrolysis to 5-Fluorothiophene-2-carboxylic acid

Create a biphasic mixture of 5-fluorothiophene-2-carbonitrile (1.5 g, 11.8 mmol) and 1.0 N

NaOH (25 mL, 24.8 mmol).

Reflux the mixture for 3 hours.

After cooling, pour the mixture into water and wash with diethyl ether to remove any

unreacted starting material.

Acidify the aqueous layer to pH 1 using 1N HCl.

Extract the acidified aqueous layer with methylene chloride.

Wash the combined organic extracts with water and brine, dry over MgSO₄, and

concentrate in vacuo to yield the solid product. Trituration with hexane affords pure 5-

fluorothiophene-2-carboxylic acid.[2]

Conversion to 5-Fluorothiophene-2-carbonyl chloride
The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in

organic synthesis. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose,

as its byproducts (SO₂ and HCl) are gaseous, which simplifies purification.[5][6]

Causality: The mechanism involves the conversion of the carboxylic acid's hydroxyl group, a

poor leaving group, into a highly effective chlorosulfite leaving group. This activates the

carbonyl carbon for nucleophilic attack by a chloride ion.[7][8]

Caption: Mechanism of Carboxylic Acid Chlorination with SOCl₂.

Protocol 2: General Procedure for Synthesis of 5-Fluorothiophene-2-carbonyl chloride

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.tandfonline.com/doi/pdf/10.1080/00397910008087280
https://www.benchchem.com/product/b1627671?utm_src=pdf-body
https://www.chemguide.co.uk/organicprops/acids/pcl5.html
https://www.masterorganicchemistry.com/2011/12/03/reagent-friday-thionyl-chloride-socl2/
https://chem.libretexts.org/Courses/Purdue/Purdue%3A_Chem_26200%3A_Organic_Chemistry_II_(Wenthold)/Chapter_17._Carboxylic_Acids/17.07%3A_Conversion_of_carboxylic_acids_to_acid_chlorides
https://orgosolver.com/reaction-library/carboxy-reaction-guides/acid-chloride-formation
https://www.benchchem.com/product/b1627671?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1627671?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet

connected to a trap (e.g., a bubbler with NaOH solution to neutralize HCl and SO₂). Ensure

all glassware is thoroughly dried.

Reaction: Place 5-fluorothiophene-2-carboxylic acid (1.0 eq) in the flask and add thionyl

chloride (2.0-3.0 eq), either neat or with an anhydrous solvent like dichloromethane (DCM) or

toluene. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the

reaction.[6]

Heating: Gently heat the mixture to reflux and maintain for 1-3 hours, or until gas evolution

ceases. The reaction progress can be monitored by taking a small aliquot, quenching it

carefully with methanol, and analyzing by TLC or GC-MS for the formation of the methyl

ester.

Purification: After cooling to room temperature, remove the excess thionyl chloride and

solvent by distillation (under atmospheric or reduced pressure). The crude 5-
Fluorothiophene-2-carbonyl chloride can then be purified by vacuum distillation.

Chemical Reactivity: The Nucleophilic Acyl
Substitution
The primary mode of reactivity for 5-Fluorothiophene-2-carbonyl chloride is nucleophilic acyl

substitution. The carbonyl carbon is highly electrophilic, readily attacked by a wide range of

nucleophiles.[9][10]

Expert Insight: The strong electron-withdrawing inductive effect (-I) of the fluorine atom at the 5-

position is expected to further increase the partial positive charge on the carbonyl carbon. This

makes 5-Fluorothiophene-2-carbonyl chloride a particularly reactive electrophile, likely

exceeding the reactivity of its 5-chloro analogue.

The reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile

adds to the carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. In

the second step, the carbonyl π-bond reforms, and the chloride ion is eliminated as a stable

leaving group.[11]

Caption: General Mechanism of Nucleophilic Acyl Substitution.
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Reaction with Amines (Aminolysis)
Reaction with primary or secondary amines yields the corresponding amides. This is a highly

efficient and common reaction. A non-nucleophilic base, such as triethylamine or pyridine, is

typically added to scavenge the HCl byproduct.

Protocol 3: General Procedure for Amide Synthesis

Dissolve the amine (1.0 eq) and a non-nucleophilic base like triethylamine (1.1 eq) in an

anhydrous aprotic solvent (e.g., DCM, THF) under an inert atmosphere.

Cool the solution to 0°C in an ice bath.

Add a solution of 5-Fluorothiophene-2-carbonyl chloride (1.05 eq) in the same solvent

dropwise to the stirred amine solution.

Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

Upon completion, quench the reaction with water or saturated aqueous NaHCO₃.

Extract the product with an organic solvent, wash the combined organic layers with brine, dry

over Na₂SO₄, and concentrate.

Purify the crude amide by column chromatography or recrystallization.

Reaction with Alcohols/Phenols
(Alcoholysis/Phenolysis)
Reaction with alcohols or phenols produces the corresponding esters. These reactions may be

slower than aminolysis and are often catalyzed by a base like pyridine, which can also act as a

nucleophilic catalyst.

Protocol 4: General Procedure for Ester Synthesis

Dissolve the alcohol or phenol (1.0 eq) in an anhydrous solvent (e.g., DCM, THF, or neat

pyridine) under an inert atmosphere.

Add a base such as pyridine or triethylamine (1.1 eq).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b1627671?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1627671?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cool the solution to 0°C.

Slowly add 5-Fluorothiophene-2-carbonyl chloride (1.05 eq).

Stir the reaction at 0°C to room temperature until completion (monitor by TLC).

Work up the reaction by washing with dilute HCl (to remove excess base), water, and brine.

Dry the organic layer, concentrate, and purify the resulting ester by column chromatography

or distillation.

Handling, Storage, and Safety
As a reactive acyl chloride, 5-Fluorothiophene-2-carbonyl chloride must be handled with

appropriate caution. The safety profile can be inferred from analogous compounds.[12][13][14]

Hazards:

Corrosive: Expected to cause severe skin burns and serious eye damage.[15]

Moisture Sensitive: Reacts violently with water and moisture to release corrosive HCl gas.

[16]

Lachrymator: Acyl chlorides are typically strong lachrymators (tear-inducing).

Toxicity: Likely harmful if inhaled, swallowed, or absorbed through the skin.[15]

Handling:

Always handle in a well-ventilated chemical fume hood.

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant

gloves (e.g., nitrile), splash goggles, a face shield, and a lab coat.[17]

Use only dry glassware and inert-atmosphere techniques (e.g., nitrogen or argon blanket).

Storage:
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Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from

incompatible materials such as water, alcohols, bases, and oxidizing agents.[18]

Storage under an inert atmosphere is highly recommended to prevent degradation.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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